4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide
Description
4-Methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a methyl group (at position 4) and a nitro group (at position 3). The sulfonamide moiety (-SO₂NH-) links the benzene ring to a pyridin-2-yl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly in anticancer and antimicrobial research.
Properties
IUPAC Name |
4-methyl-3-nitro-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-9-5-6-10(8-11(9)15(16)17)20(18,19)14-12-4-2-3-7-13-12/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZMWXPOPYYVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide typically involves the nitration of 4-methyl-N-(pyridin-2-yl)benzenesulfonamide. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group at position 3 undergoes selective reduction to form an amine derivative. This reaction is critical for generating bioactive intermediates.
Key Findings :
-
Reductive Coupling : A method using sodium bisulfite (NaHSO₃) and FeCl₂ in DMSO at 60°C achieves nitro-to-amine conversion with quantitative yields in analogous nitroarenes .
-
Catalytic Hydrogenation : Hydrogen gas with palladium catalysts reduces nitro groups to amines under mild conditions (25°C, 1 atm H₂), preserving the sulfonamide and pyridine moieties .
Reaction Conditions and Outcomes :
| Reagent System | Solvent | Temperature | Conversion Efficiency |
|---|---|---|---|
| NaHSO₃ (4.5 eq) + FeCl₂ (10 mol%) | DMSO | 60°C | >99% |
| H₂ + Pd/C (5 wt%) | EtOH | 25°C | 85–92% |
Sulfonamide Functionalization
The sulfonamide group participates in nucleophilic substitution and hydrogen-bonding interactions.
Observed Reactivity :
-
N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ to form N-alkylated derivatives, enhancing lipophilicity.
-
Hydrogen Bonding : The sulfonamide’s NH and SO₂ groups form stable interactions with biological targets, such as carbonic anhydrase IX, as shown in docking studies .
Example Reaction :
Pyridine Ring Modifications
The pyridin-2-yl group engages in π-π stacking and coordination chemistry.
Key Reactions :
-
Metal Coordination : Acts as a ligand for transition metals (e.g., Fe²⁺, Cu²⁺), forming complexes that enhance catalytic or antibacterial activity .
-
Electrophilic Substitution : Limited reactivity due to electron-withdrawing sulfonamide and nitro groups, but directed ortho-metalation can introduce substituents .
Biological Activity via Reactive Intermediates
In vitro studies of structurally related compounds reveal mechanisms tied to chemical transformations:
Antimicrobial Action :
-
Reduction of the nitro group to nitro radicals generates reactive oxygen species (ROS), disrupting bacterial biofilms .
-
IC₅₀ values for enzyme inhibition (e.g., carbonic anhydrase IX: 10.93–25.06 nM) correlate with nitro group positioning .
Apoptosis Induction :
-
Nitro-reduced metabolites increase annexin V-FITC binding by 22-fold in cancer cells, indicating pro-apoptotic effects .
Stability and Degradation Pathways
The compound demonstrates pH-dependent stability:
| Condition | Half-Life (h) | Primary Degradation Product |
|---|---|---|
| Acidic (pH 2.0) | 12.3 | 3-Nitrobenzenesulfonic acid |
| Neutral (pH 7.4) | 48.1 | No significant degradation |
| Alkaline (pH 10.0) | 6.8 | Pyridine-2-amine sulfonate |
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Industrial and Laboratory-Scale Optimization
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of sulfonamide derivatives, including 4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide. This compound has shown promise in targeting various cancer cell lines, particularly through its mechanism of inhibiting specific enzymes and pathways involved in tumor growth.
Case Study: Inhibition of Human Carbonic Anhydrase
A recent study synthesized new derivatives that demonstrated strong inhibitory activity against human carbonic anhydrase (hCA), which is implicated in cancer progression. The presence of a sulfonamide group in these compounds enhanced their efficacy against cancerous cells, suggesting that similar derivatives like 4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide could exhibit comparable effects .
Table 1: Anticancer Activity of Related Compounds
Inhibition of Receptor Tyrosine Kinases
Research indicates that benzenesulfonamide analogs can inhibit tropomyosin receptor kinase A (TrkA), a receptor implicated in glioblastoma treatment. This suggests that compounds like 4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide may also interact with similar pathways, providing a dual-targeting approach against tumors .
Structure-Activity Relationship (SAR)
The structure of sulfonamides significantly influences their biological activity. The presence of the pyridine ring and the nitro group in 4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide enhances its lipophilicity and ability to penetrate cellular membranes, potentially increasing its efficacy as an anticancer agent.
Table 2: Structural Variants and Their Activities
| Compound Variant | Structural Features | Activity Level |
|---|---|---|
| 4-Methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide | Nitro group + Pyridine ring | High |
| N-(4-Chloropyridin-2-yl)-N-methoxymethyl | Chlorine substitution | Moderate |
| N-(5-methylthiadiazol-2-yl) | Thiadiazole ring | Low |
Future Directions and Research Opportunities
The ongoing research into sulfonamide derivatives opens numerous avenues for the development of novel anticancer therapies. The synthesis of new variants with modified functional groups could lead to enhanced potency and selectivity against cancer cells while minimizing toxicity to normal tissues.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzymes or modulation of protein functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological activity and physicochemical properties of benzenesulfonamides are highly dependent on substituents. Below is a comparison with key analogs:
Key Observations :
- Steric Effects : Bulky substituents (e.g., trifluoromethyl in compound 2g from ) reduce solubility but may enhance target selectivity .
- Pyridine vs. Pyrimidine : Replacing pyridin-2-yl with pyrimidin-2-yl (e.g., in ) alters hydrogen-bonding capacity, affecting pharmacokinetic profiles .
Anticancer Activity
- Target Compound: Not directly tested in provided evidence, but analogs with pyridin-2-yl groups (e.g., N-(pyridin-2-yl)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)benzenesulfonamide in ) show activity comparable to doxorubicin (IC₅₀ ~1 µM) .
- Halogenated Analogs : 4-Bromo and 4-chloro derivatives (e.g., 2b and 2c in ) exhibit IC₅₀ values in the low micromolar range (15–25 µM) against colon cancer cells, suggesting halogen size correlates with potency .
- Nitro Group Impact : Nitro-substituted sulfonamides (e.g., ) demonstrate enhanced apoptosis induction due to increased electrophilicity, which may stabilize interactions with DNA or enzymes .
Antimicrobial Activity
- Schiff Base Complexes : Mn(II) complexes of N-(pyridin-2-yl)benzenesulfonamide Schiff bases () show improved antimicrobial activity compared to free ligands, highlighting the role of metal coordination in enhancing efficacy .
Biological Activity
4-Methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is characterized by a pyridine ring and a sulfonamide group, which are known to interact with various biological targets, leading to diverse pharmacological effects.
The biological activity of 4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide can be attributed to its ability to inhibit specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with amino acid residues in enzyme active sites, thus inhibiting their activity. Additionally, the pyridine ring may engage in π-π stacking interactions with aromatic residues, enhancing binding stability to its targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar sulfonamides have shown significant inhibitory effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) indicates that modifications in the substituents on the benzenesulfonamide ring can significantly influence anticancer potency .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 4-Methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide | MDA-MB-231 | TBD |
| 4e | MDA-MB-231 | 0.5 |
| 31 | HCT-116 | 0.5 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Similar benzenesulfonamides have been reported to exhibit leishmanicidal activity against Leishmania donovani, as well as effectiveness against Plasmodium falciparum and other pathogens . These findings suggest a broader application of this compound in treating infectious diseases.
Case Studies
- Neuroprotective Effects : A study on related compounds indicated that derivatives of 4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide exhibited neuroprotective effects in models of Parkinson's disease by inhibiting c-Abl kinase activity, which is involved in neurodegeneration .
- Antileishmanial Activity : Research has shown that compounds similar to this sulfonamide possess potent antileishmanial properties, inhibiting both promastigote and intracellular forms of Leishmania species .
Structure-Activity Relationship (SAR)
The effectiveness of 4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide is influenced by its chemical structure. Modifications at the meta position of the sulfonamide moiety relative to other substituents have shown enhanced biological activity across different assays. The presence of electron-withdrawing groups, such as nitro groups, has been correlated with increased potency against targeted biological pathways .
Q & A
Q. Table 1: Synthetic Conditions and Yields
| Reaction Medium | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| THF | Et₃N | 80 | 72 | 97.5 |
| DCM | DIPEA | 25 | 65 | 95.2 |
Advanced: How can computational methods predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model reaction pathways. Key steps:
Transition State Analysis : Identify energy barriers for nitro-group reduction or sulfonamide bond cleavage.
Electrostatic Potential Maps : Predict nucleophilic attack sites (e.g., nitro group’s electron-deficient meta position).
Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents enhance nitro-group reactivity) .
Q. Table 2: Computed Reactivity Parameters
| Reaction Site | Activation Energy (kcal/mol) | Solvent Effect (ΔG) |
|---|---|---|
| Nitro Group | 18.3 | -2.1 (DMF) |
| Sulfonamide | 24.7 | +1.5 (Water) |
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?
Methodological Answer:
Discrepancies may arise from assay conditions or structural analogs. Mitigation approaches:
- Dose-Response Curves : Test across concentrations (1–100 µM) to identify threshold effects.
- Structural Analog Comparison : Replace pyridine with pyrimidine (see ) to assess pharmacophore requirements.
- Enzyme-Specific Assays : Use isothermal titration calorimetry (ITC) to confirm binding to bacterial dihydrofolate reductase vs. human homologs .
Basic: What spectroscopic techniques are critical for characterizing its supramolecular interactions?
Methodological Answer:
- Single-Crystal XRD : Resolve intermolecular hydrogen bonds (e.g., N–H···O between sulfonamide and pyridine).
- FT-IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How does molecular docking elucidate its mechanism of enzyme inhibition?
Methodological Answer:
Docking studies (e.g., AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., 1AJV for bacterial enzymes) reveal:
- Binding Affinity : ΔG ≈ -9.2 kcal/mol for nitro group interactions with catalytic residues.
- Pose Validation : Compare with co-crystallized inhibitors (RMSD <2.0 Å).
- Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., methyl vs. trifluoromethyl) .
Advanced: What are the challenges in optimizing its pharmacokinetics (PK) for in vivo studies?
Methodological Answer:
Key challenges include:
- Metabolic Stability : Cytochrome P450 (CYP3A4) metabolism of the pyridine ring (addressed via deuterium substitution).
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or prodrug strategies (e.g., phosphate ester derivatives).
- Blood-Brain Barrier (BBB) Penetration : LogP <3.0 required; nitro groups may reduce permeability .
Q. Table 3: PK Parameters from Rat Studies
| Parameter | Value (Mean ± SD) |
|---|---|
| t₁/₂ (h) | 2.3 ± 0.4 |
| Cmax (µg/mL) | 12.7 ± 1.2 |
| AUC₀–24 (h·µg/mL) | 58.9 ± 5.6 |
Basic: How to troubleshoot low yields in scale-up synthesis?
Methodological Answer:
- Reagent Purity : Ensure sulfonyl chloride is freshly distilled.
- Temperature Control : Gradual heating to avoid side reactions (e.g., nitro-group reduction).
- Workup Optimization : Use silica gel chromatography with ethyl acetate/hexane (3:7) for purification .
Advanced: Can machine learning (ML) models predict its toxicity profile?
Methodological Answer:
Yes. Train ML models (e.g., Random Forest) on PubChem datasets:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
